molecular formula C13H10F3N3OS B2755888 2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 403834-65-1

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2755888
CAS No.: 403834-65-1
M. Wt: 313.3
InChI Key: XQAJFIUXNZQVCE-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both pyrimidinyl and trifluoromethyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of pyrimidine-2-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrimidin-2-ylsulfanyl)-N-phenylacetamide
  • 2-(pyrimidin-2-ylsulfanyl)-N-[2-(fluoromethyl)phenyl]acetamide
  • 2-(pyrimidin-2-ylsulfanyl)-N-[2-(chloromethyl)phenyl]acetamide

Uniqueness

2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to various targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c14-13(15,16)9-4-1-2-5-10(9)19-11(20)8-21-12-17-6-3-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJFIUXNZQVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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